molecular formula C11H14O2 B1600866 1-(3-Methoxyphenyl)butan-2-one CAS No. 23037-58-3

1-(3-Methoxyphenyl)butan-2-one

Cat. No. B1600866
CAS RN: 23037-58-3
M. Wt: 178.23 g/mol
InChI Key: ZVXUYSSOGUAUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)butan-2-one is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known as 2-Butanone, 1-(3-methoxyphenyl)- .


Synthesis Analysis

The synthesis of 4-(4-methoxyphenyl)butan-2-one can be achieved directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C .


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)butan-2-one consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 .

Scientific Research Applications

Catalytic Applications

1-(3-Methoxyphenyl)butan-2-one plays a significant role in catalytic processes. For example, Morad et al. (2017) demonstrated its use in the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This process involves dehydrogenation, aldol condensation, and hydrogenation steps, showcasing the compound's versatility in catalytic reactions (Morad et al., 2017).

Synthesis and Structural Studies

The compound has also been studied for its synthetic and structural applications. For instance, Bryan and Grimshaw (1997) explored the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, where 1-(3-Methoxyphenyl)butan-2-one served as a key intermediate in the electrocatalytic hydrogenation process (Bryan & Grimshaw, 1997).

Fragrance Synthesis

In the field of fragrance synthesis, 1-(3-Methoxyphenyl)butan-2-one has been utilized as a significant component. Kuznetsov et al. (2015) conducted a study focusing on the synthesis of fragrant compounds, where derivatives of 1-(3-Methoxyphenyl)butan-2-one played a central role in producing distinct fragrances (Kuznetsov et al., 2015).

Biomedical Applications

In biomedical research, derivatives of 1-(3-Methoxyphenyl)butan-2-one have shown potential. For example, Wang et al. (2021) isolated novel derivatives of this compound from Achyrocline satureioides, demonstrating their anti-Gram-negative bacterial properties and significant impact on anti-H1299 cells, indicating potential medicinal applications (Wang et al., 2021).

Environmental and Material Science

The compound's applications extend to environmental and material science as well. Olasunkanmi et al. (2016) included derivatives of 1-(3-Methoxyphenyl)butan-2-one in their study on corrosion inhibitors for mild steel, showcasing the compound's potential in materials preservation and engineering (Olasunkanmi et al., 2016).

Safety And Hazards

The safety data sheet for 1-(3-Methoxyphenyl)butan-2-one indicates that it should be handled with care. It is advised to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-methoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXUYSSOGUAUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540118
Record name 1-(3-Methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)butan-2-one

CAS RN

23037-58-3
Record name 1-(3-Methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxyphenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)butan-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)butan-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)butan-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)butan-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.